molecular formula C12H14N2S B6258860 [2-(2-phenylethyl)-1,3-thiazol-4-yl]methanamine CAS No. 933683-67-1

[2-(2-phenylethyl)-1,3-thiazol-4-yl]methanamine

Cat. No.: B6258860
CAS No.: 933683-67-1
M. Wt: 218.3
InChI Key:
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Description

[2-(2-phenylethyl)-1,3-thiazol-4-yl]methanamine is an organic compound that features a thiazole ring substituted with a phenylethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-phenylethyl)-1,3-thiazol-4-yl]methanamine typically involves the formation of the thiazole ring followed by the introduction of the phenylethyl and methanamine groups. One common synthetic route is as follows:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under acidic conditions.

    Introduction of Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and an appropriate catalyst such as aluminum chloride.

    Introduction of Methanamine Group: The methanamine group can be introduced by reductive amination of the corresponding aldehyde or ketone using a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[2-(2-phenylethyl)-1,3-thiazol-4-yl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The methanamine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: N-alkylated derivatives.

Scientific Research Applications

[2-(2-phenylethyl)-1,3-thiazol-4-yl]methanamine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study the function of thiazole-containing biomolecules.

Mechanism of Action

The mechanism of action of [2-(2-phenylethyl)-1,3-thiazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may mimic the structure of endogenous ligands, allowing the compound to bind to and modulate the activity of these targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(2-phenylethyl)-1,3-thiazol-4-yl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenylethyl and methanamine groups allows for versatile chemical modifications and interactions with biological targets.

Properties

CAS No.

933683-67-1

Molecular Formula

C12H14N2S

Molecular Weight

218.3

Purity

90

Origin of Product

United States

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